1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide -

1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide

Catalog Number: EVT-3698983
CAS Number:
Molecular Formula: C17H23ClN2O3S
Molecular Weight: 370.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide involves a multi-step procedure. A common approach utilizes commercially available starting materials like ethyl piperidin-4-carboxylate and 4-chlorobenzenesulfonyl chloride. [, ] The synthesis typically involves the following key steps:

  • Step 1: Protection of the piperidine nitrogen: Ethyl piperidin-4-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride to yield ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate. This step introduces the 4-chlorophenylsulfonyl group and protects the piperidine nitrogen. [, ]
  • Step 2: Hydrazide formation: The ester group in the protected piperidine derivative is converted to a carbohydrazide moiety. This is typically achieved by reacting the ester with hydrazine hydrate. [, ]
  • Step 3: Formation of 1,3,4-oxadiazole ring: The carbohydrazide derivative is then cyclized to form a 1,3,4-oxadiazole ring. This step commonly involves using reagents like phosphorus oxychloride (POCl3) or Lawesson’s reagent. [, ]
  • Step 4: Introduction of the acetamide side chain: The final step involves reacting the 1,3,4-oxadiazole derivative with an appropriate N-substituted 2-bromoacetamide to introduce the acetamide side chain at the desired position on the oxadiazole ring. []
Mechanism of Action

Although the precise mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide is not explicitly detailed in the provided papers, its biological activity has been primarily linked to the inhibition of specific enzymes, namely α-glucosidase and acetylcholinesterase (AChE). [, ]

  • α-Glucosidase inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, responsible for breaking down complex sugars into glucose. Inhibition of α-glucosidase can help regulate blood glucose levels, making it a therapeutic target for type II diabetes. 1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide and its derivatives have shown potential as α-glucosidase inhibitors. [, ]
  • Acetylcholinesterase (AChE) inhibition: AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in terminating cholinergic neurotransmission. Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, which is a strategy employed in managing Alzheimer's disease. Some derivatives of 1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide have demonstrated AChE inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease. []
Applications
  • Potential therapeutic agents for type II diabetes: The α-glucosidase inhibitory activity exhibited by these compounds has made them attractive targets for developing new drugs to manage type II diabetes. By inhibiting α-glucosidase, these compounds can potentially help regulate blood glucose levels in individuals with the disease. [, ]
  • Potential therapeutic agents for Alzheimer's disease: Some derivatives have demonstrated AChE inhibitory activity, suggesting their potential in developing treatments for Alzheimer's disease. [] Inhibiting AChE can help elevate acetylcholine levels in the brain, potentially improving cognitive function in individuals with Alzheimer's.

Sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate (LCB 2853)

  • Compound Description: LCB 2853 is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, as demonstrated in various in vitro, ex vivo, and in vivo studies [, ]. It exhibits antiplatelet and antithrombotic activities [].

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide Derivatives

  • Compound Description: This series of compounds, particularly compound 5e bearing an n-pentyl group, demonstrated significant lipoxygenase inhibitory potential []. Additionally, compound 5b with an n-propyl substitution showed strong antibacterial activity [].

(S)-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 (Octadeuterated JD5037)

  • Compound Description: This compound is the octadeuterated analog of JD5037, a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor []. It is used for quantitative analysis of unlabeled JD5037 in clinical studies [].

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

  • Compound Description: TMI-1 is a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinases (MMPs) []. It exhibits potent anti-inflammatory activity and is effective in reducing clinical severity scores in rodent models of rheumatoid arthritis [].

3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide (17c)

  • Compound Description: Compound 17c is a potent and liver-selective glucokinase (GK) activator []. It effectively reduces glucose levels in normal mice, making it a potential therapeutic agent for type 2 diabetes [].

Properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide

Molecular Formula

C17H23ClN2O3S

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C17H23ClN2O3S/c18-14-5-7-16(8-6-14)24(22,23)20-11-9-13(10-12-20)17(21)19-15-3-1-2-4-15/h5-8,13,15H,1-4,9-12H2,(H,19,21)

InChI Key

WLZDTWQHMHQUAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.